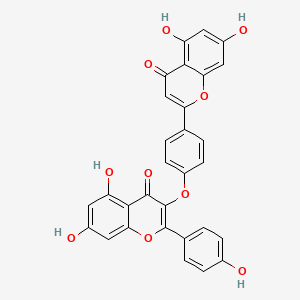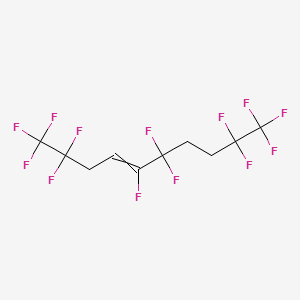![molecular formula C9H16N4 B13420546 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine CAS No. 381722-51-6](/img/structure/B13420546.png)
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is a compound that belongs to the class of nitrogen-containing heterocycles It is characterized by the presence of a pyrazole ring attached to a piperazine moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(2-bromoethyl)pyrazole with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The ethyl linker can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The piperazine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-Pyrazolyl)ethylamine: Similar structure but with an amine group instead of piperazine.
1-(2-Pyrazolyl)ethylpyrrolidine: Contains a pyrrolidine ring instead of piperazine.
1-(2-Pyrazolyl)ethylmorpholine: Contains a morpholine ring instead of piperazine.
Uniqueness: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is unique due to the combination of the pyrazole and piperazine moieties, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances the compound’s solubility and pharmacokinetic profile, making it a valuable scaffold in drug discovery.
Properties
CAS No. |
381722-51-6 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[2-(1H-pyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1(9-7-11-12-8-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
KXFZMTTWNRDDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
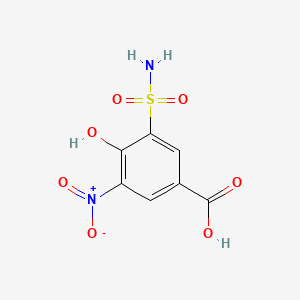
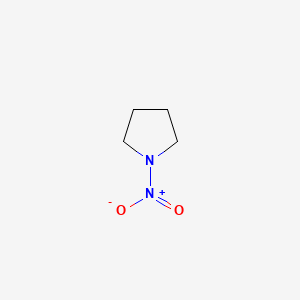
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
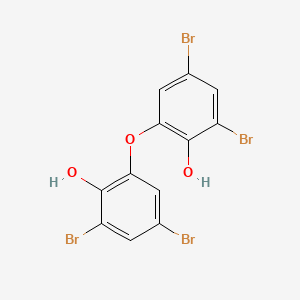
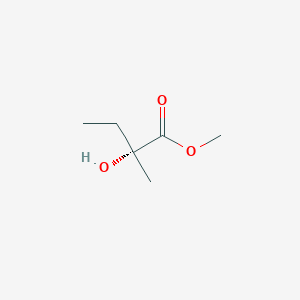
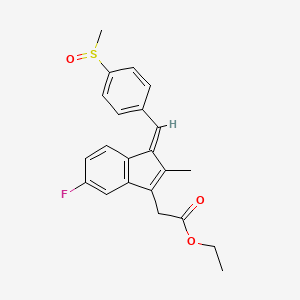
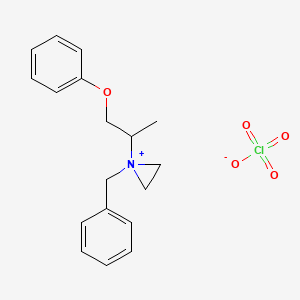
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
